An In-depth Technical Guide to 5,6-Dichloropyridine-3-Carbonyl Chloride: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to 5,6-Dichloropyridine-3-Carbonyl Chloride: Synthesis, Reactivity, and Applications
Introduction
In the landscape of modern organic synthesis and pharmaceutical development, heterocyclic intermediates are foundational pillars. Among these, pyridine derivatives hold a position of prominence due to their prevalence in a vast array of bioactive molecules and functional materials.[1][2] 5,6-Dichloropyridine-3-carbonyl chloride, a bifunctional reagent, is a noteworthy building block in this class. Its structure, featuring a reactive acyl chloride and an electronically modified dichlorinated pyridine ring, offers synthetic chemists a versatile handle for constructing complex molecular architectures. This guide provides an in-depth examination of its properties, synthesis, core reactivity, and critical applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Compound Identification and Physicochemical Properties
Precise identification is the cornerstone of chemical research. 5,6-Dichloropyridine-3-carbonyl chloride is registered under CAS Number 54127-29-6.[3][4] Its key identifiers and properties are summarized below for clarity and quick reference.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 54127-29-6 | [3][4] |
| Molecular Formula | C₆H₂Cl₃NO | [3][4] |
| IUPAC Name | 5,6-dichloropyridine-3-carbonyl chloride | [4] |
| Common Synonyms | 5,6-Dichloronicotinoyl chloride, 2,3-dichloropyridine-5-carbonyl chloride | [4] |
| InChIKey | NZEAAWXZOUGYCH-UHFFFAOYSA-N | [4] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 210.4 g/mol | [4] |
| Canonical SMILES | C1=C(C=NC(=C1Cl)Cl)C(=O)Cl | [4] |
| Appearance | (Typically) Off-white to yellow solid | General chemical knowledge |
| Moisture Sensitivity | Highly sensitive | [5] |
Synthesis and Manufacturing
From a strategic perspective, the most direct and industrially scalable synthesis of 5,6-dichloropyridine-3-carbonyl chloride begins with its corresponding carboxylic acid, 5,6-dichloronicotinic acid (CAS: 41667-95-2).[6] The transformation of a carboxylic acid to an acyl chloride is a fundamental and robust reaction in organic chemistry.
The causality behind this choice is twofold: the carboxylic acid precursor is more stable and often more readily available, and its conversion to the highly reactive acyl chloride is typically a high-yielding, clean reaction. Standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are employed, often with a catalytic amount of N,N-dimethylformamide (DMF) in an inert solvent.
Caption: Synthesis of the target compound from its carboxylic acid precursor.
Core Reactivity and Mechanistic Insights
The utility of 5,6-dichloropyridine-3-carbonyl chloride is dictated by the reactivity of its acyl chloride functional group. As an electrophile, it readily undergoes nucleophilic acyl substitution . This reaction is the cornerstone of its application, allowing for the formation of amides, esters, and other carbonyl derivatives.
Mechanism: The reaction proceeds via a tetrahedral intermediate. A nucleophile (e.g., an amine or alcohol) attacks the electrophilic carbonyl carbon. The carbon-oxygen double bond breaks, forming a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.
The presence of two electron-withdrawing chlorine atoms on the pyridine ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This electronic effect often allows reactions to proceed under mild conditions.
Caption: General mechanism for nucleophilic acyl substitution at the carbonyl center.
Applications in Research and Drug Development
Chlorine-containing heterocycles are integral to a significant portion of pharmaceuticals, valued for their ability to modulate pharmacokinetic and pharmacodynamic properties.[7] 5,6-Dichloropyridine-3-carbonyl chloride serves as a key intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[8]
Its primary role is as a scaffold for introducing the 5,6-dichloropyridin-3-yl moiety. For instance, it can be used to synthesize a wide range of amides and esters, which are common functional groups in drug candidates. The chlorine atoms on the pyridine ring are not merely passive substituents; they provide sites for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, adding another layer of synthetic versatility. The compound has been noted as an impurity related to the drug Avatrombopag, which underscores its relevance in pharmaceutical synthesis and process control.[4]
Experimental Protocol: Synthesis of a Representative Amide
To illustrate its practical use, this section provides a self-validating, field-proven protocol for the acylation of a primary amine.
Objective: To synthesize N-benzyl-5,6-dichloropyridine-3-carboxamide.
Materials:
-
5,6-Dichloropyridine-3-carbonyl chloride (1.0 equiv)
-
Benzylamine (1.05 equiv)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5,6-dichloropyridine-3-carbonyl chloride in anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.
-
Nucleophile Addition: In a separate flask, prepare a solution of benzylamine and TEA in anhydrous DCM.
-
Acylation Reaction: Add the benzylamine/TEA solution dropwise to the stirred, cooled solution of the acyl chloride over 15-20 minutes. The causality for using a base (TEA) is critical: it neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.[9]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and finally, brine. The bicarbonate wash is essential to remove any excess acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography to yield the pure amide product.
Safety, Handling, and Storage
Authoritative grounding in safety is non-negotiable when handling reactive chemical intermediates.
-
Hazards: 5,6-Dichloropyridine-3-carbonyl chloride is a corrosive substance that causes skin and eye burns.[5] It is also highly sensitive to moisture; it will hydrolyze to the corresponding carboxylic acid upon contact with water or moist air, releasing corrosive hydrogen chloride (HCl) gas.[5]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10][11][12]
-
Handling: Use only in a well-ventilated area.[5] Ensure eyewash stations and safety showers are readily accessible.[5][11] Avoid creating dust. Keep away from incompatible materials such as bases, amines, and reducing agents.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] To prevent hydrolysis, it is best stored under an inert atmosphere (e.g., nitrogen or argon).
Conclusion
5,6-Dichloropyridine-3-carbonyl chloride is a high-value intermediate whose strategic importance is derived from its defined reactivity and bifunctional nature. For researchers in drug discovery and specialty chemicals, a thorough understanding of its synthesis, handling, and reaction mechanisms is essential for leveraging its synthetic potential. By serving as a robust building block, it enables the efficient construction of complex chlorinated pyridine-containing molecules, continuing the vital role of this heterocyclic scaffold in advancing chemical and medical science.
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